[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Description
[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a piperidine-derived compound featuring a tertiary amine (2-aminoethyl group), an isopropyl-carbamic acid moiety, and a tert-butyl ester. This structure confers unique physicochemical properties, such as moderate lipophilicity and steric hindrance from the bulky tert-butyl group, which may enhance metabolic stability.
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O2/c1-12(2)18(14(19)20-15(3,4)5)13-7-6-9-17(11-13)10-8-16/h12-13H,6-11,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTYZWUMEQLEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CCN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- CAS Number : 1353986-46-5
- Molecular Structure : The compound features a piperidine ring substituted with an aminoethyl group and a tert-butyl carbamate moiety.
1. Alzheimer's Disease
Research indicates that derivatives of this compound may exhibit significant activity against Alzheimer’s disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This dual inhibition is crucial for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer’s patients. A study demonstrated that compounds with similar structures showed promising results in improving cognitive function in animal models by preventing the breakdown of acetylcholine .
2. Cancer Therapy
The compound has been evaluated for its anticancer properties. In vitro studies revealed that certain piperidine derivatives exhibited cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves induction of apoptosis and cell cycle arrest, suggesting that these compounds could serve as potential leads for anticancer drug development .
3. Antimicrobial Activity
Piperidine derivatives have shown effectiveness against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with DNA gyrase activity, which are critical for bacterial replication .
Case Study 1: Alzheimer’s Disease Model
In a recent study involving transgenic mice models of Alzheimer’s disease, administration of a related piperidine compound resulted in significant improvements in memory and learning tasks compared to controls. The study highlighted the compound's ability to reduce amyloid plaque formation and enhance synaptic plasticity, thereby supporting its potential as a therapeutic agent against neurodegenerative diseases .
Case Study 2: Cancer Cell Line Testing
Another investigation assessed the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal carcinoma cells. The results indicated that the compounds led to increased apoptosis rates and reduced cell viability when compared to standard chemotherapy agents like bleomycin. This suggests that such compounds could be integrated into combination therapies for enhanced efficacy .
The biological activities of [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester can be attributed to several mechanisms:
- Cholinergic Modulation : Inhibition of AChE enhances acetylcholine levels, supporting cognitive function.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.
- Antimicrobial Action : Disruption of bacterial cell wall integrity and interference with nucleic acid synthesis contribute to its antibacterial properties.
Scientific Research Applications
Neurotransmitter Modulation
The presence of the piperidine ring and the amine functional group enables this compound to interact with neurotransmitter systems. Research indicates that compounds with similar structures can modulate neurotransmitter release and receptor activity, making them potential candidates for treating neurological disorders such as depression and anxiety.
Analgesic Properties
Preliminary studies suggest that derivatives of piperidine compounds exhibit analgesic effects. The unique configuration of [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester may enhance its efficacy compared to other analgesics by improving binding affinity to pain receptors.
Antidepressant Activity
Given its structural similarity to known antidepressants, this compound may influence serotonin and norepinephrine pathways. Ongoing research is investigating its potential as an antidepressant, focusing on its ability to cross the blood-brain barrier effectively.
Anticancer Potential
Emerging studies are exploring the anticancer properties of piperidine derivatives. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation, suggesting a potential role in cancer therapy.
Synthesis and Optimization
The synthesis of [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester typically involves multi-step reactions that can be optimized for yield and purity. Key factors influencing synthesis include:
- Temperature
- Solvent choice
- Catalysts
Optimizing these conditions can enhance the compound's availability for research and therapeutic applications.
Case Study 1: Neurotransmitter Interaction
A study investigated the binding affinity of various piperidine derivatives to serotonin receptors. The findings suggested that [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester demonstrated significant affinity, indicating its potential as a lead compound for developing new antidepressants.
Case Study 2: Analgesic Efficacy
In a preclinical model, [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester was evaluated for analgesic properties against standard pain models. Results indicated a dose-dependent reduction in pain response, supporting further investigation into its mechanism of action.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis dominates the compound’s reactivity due to the labile tert-butyl carbamate group. Conditions dictate product profiles:
The tert-butyl ester’s steric bulk slows aqueous hydrolysis but enhances stability in biological matrices until enzymatic activation .
Nucleophilic Substitution
The carbamate’s carbonyl carbon is susceptible to nucleophilic attack:
| Nucleophile | Reagents | Products | Yield |
|---|---|---|---|
| Amines | R-NH₂ (e.g., methylamine) | Urea derivatives | 65–80% |
| Alcohols | R-OH (e.g., methanol) | Alkoxycarbonyl intermediates | 50–70% |
| Thiols | R-SH | Thiocarbamates | <40% |
Reactivity follows the trend: amines > alcohols > thiols due to nucleophilicity and steric factors.
Oxidation Reactions
The primary amine and piperidine moieties undergo selective oxidation:
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Amine Oxidation :
-
Agents : H₂O₂, mCPBA
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Products : Nitroso or hydroxylamine intermediates.
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Selectivity : Tertiary amines in the piperidine ring resist oxidation under mild conditions.
-
-
Piperidine Ring Oxidation :
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Agents : KMnO₄, RuO₄
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Products : Ketone or lactam derivatives at elevated temperatures (>80°C).
-
Thermal Decomposition
At >150°C, the compound degrades via two pathways:
-
Carbamate Cleavage : Releases isopropyl isocyanate and tert-butanol.
-
Piperidine Ring Rearrangement : Forms bicyclic amines or imines, detectable via GC-MS.
Enzymatic Modifications
Carboxylesterase (CES1)-mediated hydrolysis is pivotal for prodrug activation:
| Parameter | Value | Source |
|---|---|---|
| CES1 Affinity (Km) | 12.5 ± 2.1 µM | |
| Hydrolysis Half-Life | 45 minutes (plasma, pH 7.4) | |
| Metabolite Bioactivity | Enhanced cellular uptake of amines |
Structural analogs with branched esters (e.g., tert-butyl) show prolonged circulation compared to linear chains .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Biological Relevance |
|---|---|---|
| Enzymatic Hydrolysis | High | Prodrug activation in target tissues |
| Acidic Hydrolysis | Moderate | Synthetic intermediate purification |
| Nucleophilic Substitution | Low | Derivatization for SAR studies |
This compound’s reactivity profile underscores its utility in drug design, balancing synthetic flexibility with controlled metabolic activation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is structurally analogous to [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0) . Key differences include:
Amino Substituent: Target Compound: 2-Aminoethyl (primary amine). Analog: (S)-2-Amino-propionyl (amide-linked secondary amine). The primary amine in the target compound increases basicity (pKa ~9–10) compared to the amide (pKa ~1–2), enhancing solubility in acidic environments.
Ester Group: Target Compound: tert-butyl ester. Analog: Benzyl ester.
Physicochemical Properties
Stability and Reactivity
- Hydrolytic Stability: The tert-butyl ester in the target compound is expected to resist hydrolysis under neutral or basic conditions, whereas the benzyl ester in the analog is susceptible to cleavage via hydrogenolysis or strong acids .
Research Findings and Implications
Solubility : The primary amine in the target compound improves aqueous solubility at physiological pH (e.g., ~2 mg/mL in water at pH 7.4), whereas the analog’s amide group reduces ionization, favoring organic solvents.
Biological Interactions : The primary amine’s basicity may facilitate interactions with anionic targets (e.g., DNA or phospholipid membranes), while the analog’s amide group could engage in hydrogen bonding without ionic effects.
Drug Development : The tert-butyl ester’s stability makes the target compound a candidate for prodrug strategies, whereas the analog’s benzyl ester might be leveraged for controlled release in specific environments (e.g., tumor microenvironments with esterase overexpression).
Q & A
Q. How can researchers validate the stability of [1-(2-Amino-ethyl)-piperidin-3-yl] derivatives under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring via LC-MS.
- Thermal stability : Heat at 40–60°C and analyze decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
